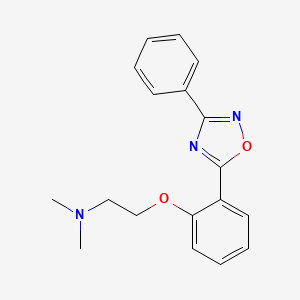
Irampanel
Übersicht
Beschreibung
Irampanel, auch bekannt unter seinem Codenamen BIIR-561, ist eine Verbindung, die als dualer nicht-kompetitiver Antagonist des AMPA-Rezeptors und als neuronaler spannungsgesteuerter Natriumkanalblocker wirkt . Es wurde ursprünglich von Boehringer Ingelheim zur Behandlung von akutem Schlaganfall und zerebraler Ischämie entwickelt, aber es hat die klinischen Studien für diese Indikationen nie abgeschlossen . This compound wurde auch zur Behandlung von Epilepsie und Schmerzen getestet, aber diese Indikationen wurden aufgegeben, und das Medikament wurde letztendlich nie vermarktet .
Vorbereitungsmethoden
Die Synthese von Irampanel umfasst mehrere Schritte, beginnend mit der Herstellung des Oxadiazolrings. Der Syntheseweg beinhaltet typischerweise die Reaktion eines Phenylhydrazin-Derivats mit einem geeigneten Carbonsäure-Derivat zur Bildung des Oxadiazolrings . Die Reaktionsbedingungen beinhalten oft die Verwendung eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3) oder Thionylchlorid (SOCl2), um den Cyclisierungsprozess zu erleichtern
Chemische Reaktionenanalyse
This compound unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es als dualer nicht-kompetitiver Antagonist des AMPA-Rezeptors und als neuronaler spannungsgesteuerter Natriumkanalblocker wirkt . Der AMPA-Rezeptor ist ein Typ eines ionotropen Glutamatrezeptors, der die schnelle synaptische Transmission im zentralen Nervensystem vermittelt . Durch die Blockierung dieses Rezeptors reduziert this compound die exzitatorische Neurotransmission, was dazu beitragen kann, Neuronen vor Exzitotoxizität zu schützen . Darüber hinaus reduziert this compound durch die Blockierung spannungsgesteuerter Natriumkanäle die neuronale Erregbarkeit, was zu seinen neuroprotektiven Wirkungen beiträgt .
Analyse Chemischer Reaktionen
Irampanel undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Irampanel exerts its effects by acting as a dual noncompetitive antagonist of the AMPA receptor and a neuronal voltage-gated sodium channel blocker . The AMPA receptor is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system . By blocking this receptor, this compound reduces excitatory neurotransmission, which can help protect neurons from excitotoxicity . Additionally, by blocking voltage-gated sodium channels, this compound reduces neuronal excitability, further contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Irampanel ähnelt anderen AMPA-Rezeptorantagonisten und Natriumkanalblockern wie Perampanel und Topiramat . This compound ist einzigartig, da es als dualer Antagonist wirkt und sowohl den AMPA-Rezeptor als auch Natriumkanäle angreift . Dieser duale Wirkmechanismus unterscheidet es von anderen Verbindungen, die typischerweise nur einen dieser Wege angreifen .
Ähnliche Verbindungen
Eigenschaften
CAS-Nummer |
206260-33-5 |
|---|---|
Molekularformel |
C18H19N3O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 |
InChI-Schlüssel |
QZULPCPLWGCGSL-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Kanonische SMILES |
CN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 |
Aussehen |
Solid powder |
Key on ui other cas no. |
206260-33-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BIIR 561 CL BIIR-561CL dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride irampanel |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














